

minimizing background fluorescence in Fluorescent Brightener 135 staining

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Compound of Interest

Compound Name: *Fluorescent Brightener 135*

Cat. No.: *B090793*

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Technical Support Center: Fluorescent Brightener 135 Staining

Welcome to the technical support center for **Fluorescent Brightener 135** (FB 135) staining. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background fluorescence and achieve optimal staining results. While **Fluorescent Brightener 135** is a recognized optical brightener, its use as a biological stain is less documented than common fluorophores. The guidance provided here adapts established principles of fluorescence microscopy to the context of FB 135 staining.

Frequently Asked Questions (FAQs)

Q1: What is background fluorescence and why is it a problem?

Background fluorescence is any unwanted fluorescent signal that does not originate from the specific target being stained by **Fluorescent Brightener 135**. This "noise" can obscure the true signal from your target, reducing image contrast and making it difficult to distinguish specific staining from non-specific artifacts.^{[1][2][3]} High background can lead to false positives and complicate the interpretation of your results.^[2]

Q2: What are the primary sources of background fluorescence in microscopy?

Background fluorescence can be broadly categorized into two main types:

- **Autofluorescence:** This is the natural fluorescence emitted by the biological sample itself.[\[4\]](#)
[\[5\]](#) Common sources include endogenous molecules like collagen, elastin, NADH, and lipofuscin.[\[5\]](#)[\[6\]](#)[\[7\]](#) The process of fixing tissues, especially with aldehyde-based fixatives like formaldehyde, can also induce autofluorescence by cross-linking proteins.[\[1\]](#)[\[4\]](#)[\[8\]](#)
- **Non-specific Staining:** This occurs when the fluorescent probe (**Fluorescent Brightener 135**) binds to components in the sample other than the intended target. This can be caused by excessive dye concentration, insufficient washing, or electrostatic interactions.[\[3\]](#)[\[9\]](#)[\[10\]](#)

Other sources can include fluorescent impurities in reagents, culture media containing phenol red, and the use of plastic-bottom imaging plates.[\[3\]](#)[\[6\]](#)

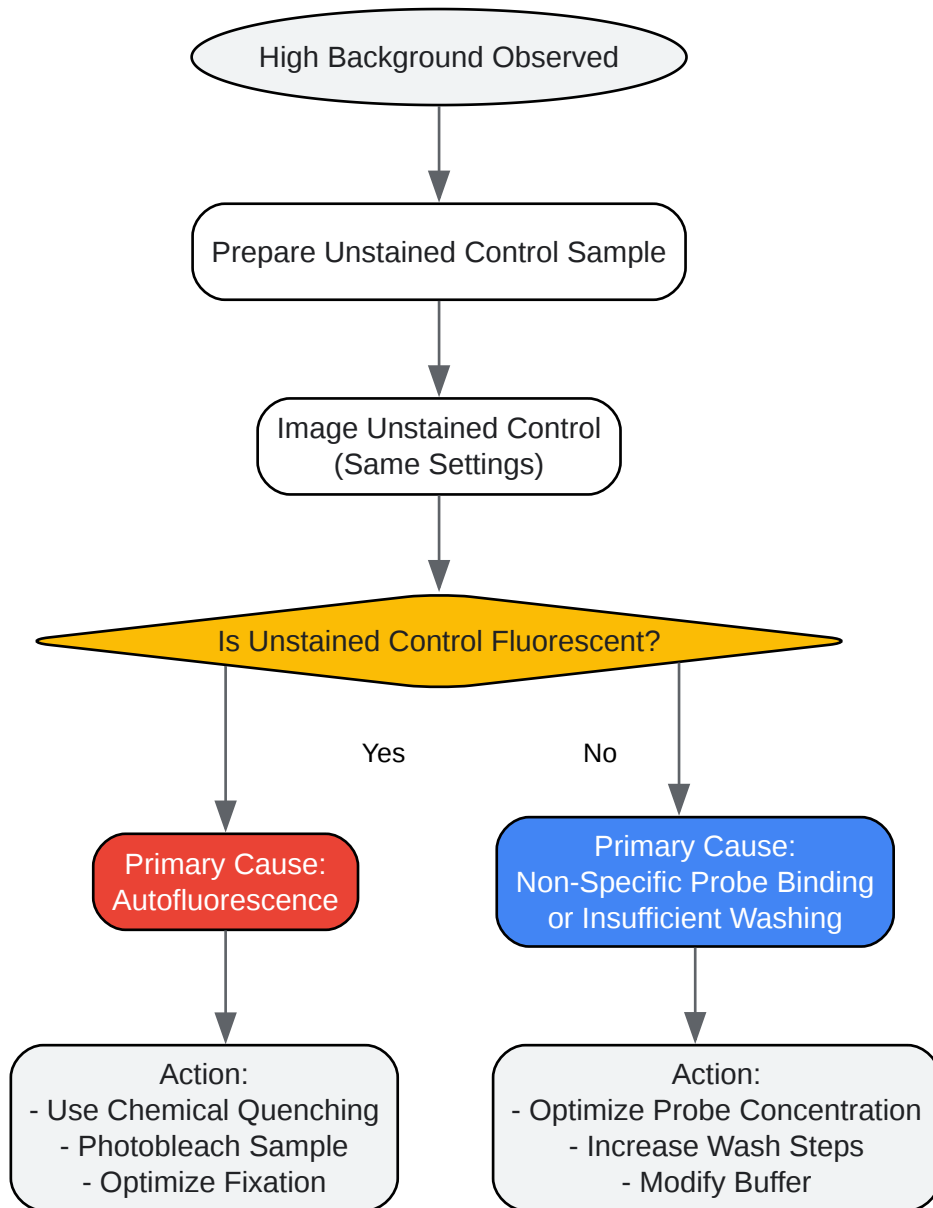
Q3: How can I determine the source of the high background in my experiment?

A systematic approach using controls is the most effective way to identify the source of background fluorescence.

- **Unstained Control:** Prepare a sample that goes through all the same processing steps (e.g., fixation, permeabilization) but is not incubated with **Fluorescent Brightener 135**.
- **Analysis:**
 - If the unstained control shows significant fluorescence, the problem is likely autofluorescence originating from your sample or fixation method.[\[11\]](#)
 - If the unstained control is dark but your stained sample has high background, the issue is likely due to non-specific binding of **Fluorescent Brightener 135** or insufficient washing.
[\[11\]](#)

This diagnostic step is crucial for choosing the correct troubleshooting strategy.

Workflow: Diagnosing Background Fluorescence Source



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Caption: Workflow for diagnosing the source of background fluorescence.

Troubleshooting Guide: Autofluorescence

Q4: My unstained control is bright. How can I reduce this autofluorescence?

High autofluorescence in the control sample points to issues with the sample itself or the preparation method. Here are several strategies to address this.

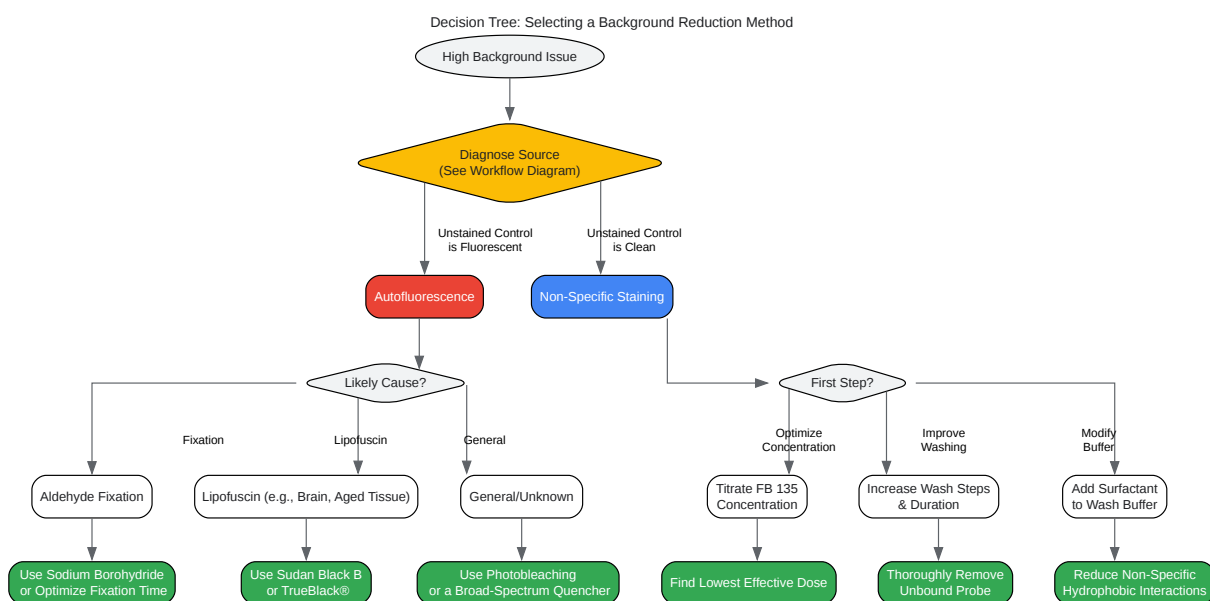
- **Chemical Quenching:** Certain chemicals can be used to quench autofluorescence.
 - **Sodium Borohydride (NaBH₄):** This reducing agent is effective at diminishing autofluorescence caused by aldehyde fixation.[\[5\]](#)[\[12\]](#)
 - **Sudan Black B:** This lipophilic dye is excellent for quenching autofluorescence from lipofuscin, a pigment that accumulates in aging cells.[\[1\]](#)[\[7\]](#) However, be aware that Sudan Black B can introduce its own background signal in the red and far-red channels.[\[1\]](#)
 - **Commercial Quenching Reagents:** Products like TrueVIEW® or TrueBlack® are specifically designed to reduce autofluorescence from various sources, including collagen, elastin, and red blood cells.[\[7\]](#)[\[13\]](#)
- **Photobleaching:** Before staining, you can intentionally photobleach the sample by exposing it to high-intensity light from your microscope's light source.[\[14\]](#)[\[15\]](#) This process destroys the endogenous fluorophores responsible for autofluorescence without affecting the subsequent staining with FB 135.[\[14\]](#)
- **Sample Preparation Optimization:**
 - **Fixation:** Minimize the duration of aldehyde fixation to the shortest time necessary for adequate preservation.[\[4\]](#)[\[12\]](#) Consider using alternatives to glutaraldehyde, which is known to cause more autofluorescence than formaldehyde.[\[12\]](#)
 - **Perfusion:** If working with tissues, perfuse the animal with a phosphate-buffered saline (PBS) solution before fixation to remove red blood cells, which are a source of heme-related autofluorescence.[\[4\]](#)[\[12\]](#)

Troubleshooting Guide: Non-Specific Staining

Q5: My unstained control is clean, but the FB 135-stained sample has high background. What should I do?

This pattern indicates that the FB 135 probe is binding non-specifically throughout the sample. The following steps can help improve specificity.

- **Optimize Probe Concentration:** The most common cause of non-specific binding is using too high a concentration of the fluorescent probe.[\[16\]](#) Perform a titration experiment to determine the lowest concentration of FB 135 that still provides a strong, specific signal with minimal background.[\[3\]](#)
- **Increase Washing:** Insufficient washing may leave unbound probe molecules in the sample. [\[3\]](#)[\[11\]](#) Increase the number and/or duration of the wash steps after incubation with FB 135 to more effectively remove unbound dye.
- **Modify Wash Buffer:** Adding a low concentration of a non-ionic surfactant, such as Tween-20 (e.g., 0.05%), to your wash buffer can help reduce non-specific hydrophobic interactions that may cause the dye to stick to unintended targets.[\[17\]](#)



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Caption: Decision tree for selecting a background reduction method.

Data Presentation

Table 1: Example Titration of Fluorescent Brightener 135

This table illustrates how to structure a titration experiment to find the optimal probe concentration. The goal is to find the concentration that maximizes the Signal-to-Noise Ratio.

FB 135 Concentration	Signal Intensity (Arbitrary Units)	Background Intensity (A.U.)	Signal-to-Noise Ratio (Signal/Background)	Notes
0.5 μ M	350	150	2.3	Weak specific signal.
1.0 μ M	800	180	4.4	Good signal, low background.
2.0 μ M	1500	250	6.0	Optimal: Strong signal, acceptable background.
5.0 μ M	1800	800	2.25	Strong signal, but high background reduces ratio.
10.0 μ M	1900	1600	1.18	Saturated signal, unacceptable background.

Table 2: Comparison of Common Autofluorescence Quenching Methods

Method	Target Autofluorescence	Pros	Cons
Sodium Borohydride	Aldehyde Fixation-Induced[5]	Easy to prepare; Effective for aldehyde-induced background.	Can have variable effectiveness; May impact certain epitopes if used with IHC.
Sudan Black B	Lipofuscin[1][7]	Very effective for lipofuscin.	Can introduce red/far-red background fluorescence; Can precipitate.[1]
Photobleaching	Broad Spectrum Endogenous Fluorophores[14]	No chemical additions needed; Effective across many wavelengths.	Can be time-consuming; Requires high-intensity light source.[14]
Commercial Kits	Specified by manufacturer (e.g., collagen, RBCs, lipofuscin)[7][13]	Optimized and validated; Often highly effective with simple protocols.	Higher cost compared to "home-brew" solutions.

Experimental Protocols

Protocol 1: General Staining with Fluorescent Brightener 135

- **Sample Preparation:** Prepare cells or tissue sections on microscope slides or imaging dishes as required by your experimental design.
- **Fixation (Optional):** Fix samples with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- **Washing:** Wash the samples three times with PBS for 5 minutes each.
- **Permeabilization (Optional):** If targeting intracellular structures, permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

- **Washing:** Repeat the wash step (Step 3).
- **Staining:** Prepare the desired concentration of **Fluorescent Brightener 135** (determined via titration) in PBS. Incubate the samples with the staining solution for 15-30 minutes at room temperature, protected from light.
- **Final Washes:** Wash the samples three to five times with PBS for 5 minutes each to remove all unbound dye.
- **Mounting:** Mount the coverslip using an appropriate anti-fade mounting medium.
- **Imaging:** Image the sample using a fluorescence microscope with the appropriate excitation and emission filters for FB 135.

Protocol 2: Reducing Aldehyde-Induced Autofluorescence with Sodium Borohydride

This protocol should be performed after fixation and before permeabilization or staining.

- **Fixation and Washing:** Fix and wash your sample as described in Protocol 1 (Steps 2-3).
- **Prepare NaBH₄ Solution:** Prepare a fresh solution of 0.1% Sodium Borohydride in PBS. Caution: NaBH₄ will bubble upon contact with liquid. Prepare fresh and use in a well-ventilated area.
- **Incubation:** Incubate the samples in the NaBH₄ solution for 10-15 minutes at room temperature.
- **Thorough Washing:** Wash the samples thoroughly three times with PBS for 5 minutes each to remove all residual NaBH₄.
- **Proceed with Staining:** Continue with your standard staining protocol (e.g., from Protocol 1, Step 4 or 6).

Protocol 3: Pre-Staining Photobleaching

This protocol should be performed on the fixed and washed sample before incubation with FB 135.

- **Sample Preparation:** Prepare, fix, and wash your sample on a microscope slide. Mount with a drop of PBS and a coverslip to prevent drying.
- **Locate Area of Interest:** Place the slide on the microscope stage.
- **Expose to Light:** Using a widefield fluorescence microscope, open the shutter and expose the sample to broad-spectrum, high-intensity light (e.g., from a mercury or xenon arc lamp) for a period ranging from several minutes to over an hour. The optimal time will depend on the sample type and the intensity of the light source and must be determined empirically.
- **Check for Reduction:** Periodically check the autofluorescence level until it has been significantly reduced.
- **Stain Sample:** Carefully remove the coverslip, wash with PBS, and proceed with the FB 135 staining protocol.

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